molecular formula C7H18Cl2N2 B2882214 1,4-Dimethylpiperidin-4-amine dihydrochloride CAS No. 1461708-56-4

1,4-Dimethylpiperidin-4-amine dihydrochloride

Cat. No.: B2882214
CAS No.: 1461708-56-4
M. Wt: 201.14
InChI Key: GNNKMCFUYAMVPJ-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperidin-4-amine dihydrochloride (molecular formula: C₇H₁₆N₂·2HCl) is a bicyclic amine derivative characterized by a piperidine ring substituted with methyl groups at the 1- and 4-positions and an amine functional group at the 4-position. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical research applications.

Properties

IUPAC Name

1,4-dimethylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(8)3-5-9(2)6-4-7;;/h3-6,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNKMCFUYAMVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-56-4
Record name 1,4-dimethylpiperidin-4-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylpiperidin-4-amine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The compound is usually purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .

Scientific Research Applications

1,4-Dimethylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the biological context. The pathways involved in its mechanism of action are often studied using various biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituents
Compound Name Molecular Formula Salt Form Key Substituents CAS Number Applications References
1,4-Dimethylpiperidin-4-amine dihydrochloride C₇H₁₆N₂·2HCl Dihydrochloride 1,4-dimethyl, amine Not available Pharmaceutical research
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl Hydrochloride Diphenylmethoxy 65214-86-0 Synthetic intermediate
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride C₁₂H₁₆N₃O₂·2HCl Dihydrochloride 3-Nitrobenzyl Not available Biochemical research
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl Dihydrochloride Pyrrolidinyl, pyridine 1193388-05-4 Drug discovery

Key Findings :

  • Substituent Effects : The 1,4-dimethyl groups in the target compound increase steric hindrance and lipophilicity compared to the diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride, which introduces aromaticity and bulk .
  • Salt Form: Dihydrochloride salts (e.g., this compound) generally exhibit higher aqueous solubility than mono-hydrochloride analogs, critical for bioavailability in drug formulations .
Biogenic Amine Dihydrochlorides
Compound Name Molecular Formula Salt Form Structure Type Applications References
Putrescine Dihydrochloride C₄H₁₂N₂·2HCl Dihydrochloride Linear diamine Food analysis, cell culture
Cadaverine Dihydrochloride C₅H₁₄N₂·2HCl Dihydrochloride Linear diamine Microbiology, toxicology

Key Findings :

  • Structural Contrast : Biogenic amines like putrescine and cadaverine are linear aliphatic diamines, lacking the cyclic rigidity of piperidine derivatives. This difference impacts their binding affinity to biological targets, such as ion channels or enzymes .
  • Applications : While biogenic amines are primarily used in food safety testing, this compound is tailored for medicinal chemistry due to its optimized pharmacokinetic profile .
Hydrochloride vs. Dihydrochloride Salts
Property Hydrochloride Salts Dihydrochloride Salts
HCl Molecules 1 2
Solubility Moderate Higher (due to increased polarity)
Stability pH-dependent Enhanced in acidic conditions
Example Dyclonine Hydrochloride Target compound

Key Insight: The dihydrochloride form of 1,4-Dimethylpiperidin-4-amine offers superior solubility for intravenous or oral administration compared to mono-hydrochloride analogs like Dyclonine Hydrochloride, which is used topically as a local anesthetic .

Biological Activity

Overview

1,4-Dimethylpiperidin-4-amine dihydrochloride (DMPA) is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol. It is primarily utilized in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound serves as an important building block in the synthesis of various organic compounds and has been studied for its biological activity, including enzyme inhibition and receptor binding.

The biological activity of DMPA is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can function as both an inhibitor and an activator depending on the biological context. The mechanisms include:

  • Enzyme Inhibition : DMPA has been shown to inhibit various enzymes, which can be beneficial in therapeutic applications.
  • Receptor Binding : The compound interacts with receptors that are crucial in numerous biological pathways.

Biological Applications

  • Cancer Therapy : DMPA has been explored for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells, enhancing cytotoxicity compared to standard treatments like bleomycin .
  • Neurodegenerative Diseases : The compound has shown promise in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmission .
  • Antiviral Activity : DMPA has been investigated for its antiviral properties, particularly against dengue virus (DENV). It acts as a selective inhibitor of host kinases AAK1 and GAK, which play roles in viral replication .

1. Anticancer Activity

A study demonstrated that DMPA derivatives exhibited enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells. The compounds were developed using a novel three-component reaction approach that improved their interaction with protein binding sites, thereby increasing their efficacy .

2. Alzheimer’s Disease Research

In another study, DMPA was part of a series of compounds aimed at improving brain exposure and dual inhibition of cholinesterases. The findings suggested that structural modifications to include piperidine moieties enhanced the pharmacological profile of these compounds .

3. Antiviral Efficacy

Research highlighted the potent antiviral activity of DMPA derivatives against DENV in human primary monocyte-derived dendritic cells (MDDCs). This model more accurately reflects human physiology compared to traditional cell lines, underscoring the relevance of DMPA's biological activity in therapeutic contexts .

Comparative Analysis

CompoundBiological ActivityNotable Findings
DMPA Enzyme inhibitor, anticancer, antiviralInduces apoptosis; inhibits AChE/BuChE; selective AAK1/GAK inhibitor
Similar Piperidine Derivatives VariesOften used for similar applications but may lack specificity or potency compared to DMPA

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